molecular formula C11H7Cl2NO2S B12628638 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde CAS No. 918108-15-3

4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde

Cat. No.: B12628638
CAS No.: 918108-15-3
M. Wt: 288.1 g/mol
InChI Key: PBEGOSBHIHUVNO-UHFFFAOYSA-N
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Description

4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is a heterocyclic compound featuring a thiazole ring substituted with dichloro and oxo groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the reaction of 4,5-dichloro-1,2-thiazole-3-one with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzoic acid.

    Reduction: Formation of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzyl alcohol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The dichloro and oxo groups may enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,5-Dichloro-1,2-thiazol-2-yl)methyl]benzaldehyde
  • 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2-yl)methyl]benzoic acid
  • 4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2-yl)methyl]benzyl alcohol

Uniqueness

4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both dichloro and oxo groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

918108-15-3

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

4-[(4,5-dichloro-3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde

InChI

InChI=1S/C11H7Cl2NO2S/c12-9-10(13)17-14(11(9)16)5-7-1-3-8(6-15)4-2-7/h1-4,6H,5H2

InChI Key

PBEGOSBHIHUVNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=C(S2)Cl)Cl)C=O

Origin of Product

United States

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